Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate
Overview
Description
Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate is a complex organic compound with the molecular formula C17H11Cl2NO3S It is known for its unique structure, which includes a benzothiophene ring substituted with chlorine atoms and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3,4-dichloroanilino)carbonyl]amino]benzoate
- Methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
- Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
Uniqueness
Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the benzothiophene and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 6131-30-2. The structure features a benzothiophene core substituted with chlorine and a carboxylate group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds related to benzothiophene exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiophene display varying degrees of activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds can vary widely, often influenced by structural modifications such as halogen substitutions.
Compound | Structure | MIC (µg/mL) | Activity Type |
---|---|---|---|
III.a | Structure | 256 | Anti-staphylococcal |
III.b | Structure | >256 | Anti-staphylococcal |
III.c | Structure | >256 | Anti-staphylococcal |
III.d | Structure | >256 | Anti-staphylococcal |
III.e | Structure | 128 | Anti-staphylococcal |
The presence of chlorine atoms in the structure enhances hydrophobic interactions, which are crucial for antimicrobial efficacy. Notably, the compound's hydrophobicity is a significant factor influencing its biological activity against bacterial strains .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., A549 cells) have shown that certain derivatives of benzothiophene exhibit low cytotoxicity at concentrations significantly higher than their MICs. This suggests a favorable therapeutic index and potential for development as antimicrobial agents without significant toxicity to mammalian cells .
Synthesis and Evaluation
A study focused on synthesizing various benzothiophene derivatives demonstrated that structural modifications could lead to enhanced biological activity. The synthesized compound exhibited promising results against several bacterial strains, indicating its potential as a lead compound for further drug development .
Properties
IUPAC Name |
methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S2/c1-7-5-10(16(21)22-2)15(23-7)19-14(20)13-12(18)9-4-3-8(17)6-11(9)24-13/h3-6H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXMHJIHDUEFKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387341 | |
Record name | Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-30-2 | |
Record name | Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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